Poriferastane

Description

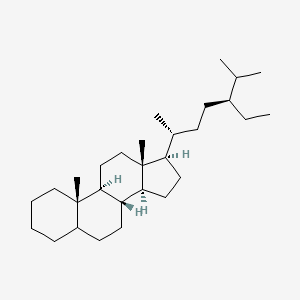

Structure

3D Structure

Properties

Molecular Formula |

C29H52 |

|---|---|

Molecular Weight |

400.7 g/mol |

IUPAC Name |

(8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C29H52/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h20-27H,7-19H2,1-6H3/t21-,22+,23?,24+,25-,26+,27+,28+,29-/m1/s1 |

InChI Key |

GKBHKNPLNHLYHT-UNOJTMJMSA-N |

SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C |

Isomeric SMILES |

CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C)C(C)C |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C |

Origin of Product |

United States |

Natural Occurrence and Ecological Distribution of Poriferastane

Primary Biological Sources and Biogeographical Distribution

The primary producers of poriferastane-type sterols are overwhelmingly marine organisms, with sponges being the most prolific source. However, their presence is also noted in other marine life forms such as algae and has been linked to associated microbial communities.

Marine Sponges (Phylum Porifera) as Prolific Producers.acs.orgbdpsjournal.orggerli.com

Sponges (Phylum Porifera) are widely recognized as the most abundant and diverse source of this compound and its related sterols. tandfonline.comnih.gov These compounds are part of the complex array of secondary metabolites that sponges produce. nih.gov The diversity of sterols within sponges is notable, with over 250 different types identified from this phylum. nih.gov

Certain sponge genera are particularly known for their production of this compound-based compounds. The genus Neopetrosia is a prominent example, with several species yielding a variety of these sterols. acs.orgbdpsjournal.orgnih.gov For instance, Neopetrosia cf. rava from the Bismarck Sea contains contignasterol (B1217867), a member of the this compound family. acs.org Similarly, sponges of the genus Poecillastra are known producers. Poecillastra laminaris, found in the Philippines, yields annasterol, a sterol monosulfate. gerli.comgerli.com The Mediterranean deep-sea sponge Poecillastra compressa has been found to contain a series of steroidal saponins (B1172615), poecillastrosides, which feature a this compound skeleton. mdpi.com

| Sponge Genus | Sponge Species | Location | This compound-Type Compound(s) |

|---|---|---|---|

| Neopetrosia | Neopetrosia cf. rava | Bismarck Sea | Contignasterol, Contignasterine A, Contignasterine B |

| Neopetrosia | Neopetrosia chaliniformis | South China Sea | Xidaosterol A, Xidaosterol B |

| Neopetrosia | Neopetrosia exigua | Palau | 24-methyl cholesterol, 5,6-dihydrocholesterol, β-sitosterol, 5α,8α-epidioxy sterols |

| Poecillastra | Poecillastra laminaris | Philippines | Annasterol |

| Poecillastra | Poecillastra compressa | Mediterranean Sea (Deep-Sea) | Poecillastroside A-G |

This compound-producing sponges inhabit a wide range of marine environments, from shallow coastal waters to the deep sea. frontiersin.orgmapress.com The distribution of sponge species, and consequently their chemical profiles, can differ significantly between these habitats. frontiersin.orgmdpi.com For example, Neopetrosia exigua is found in the lagoons of Mauritius, a shallow-water environment. ajol.info In contrast, Poecillastra compressa, which produces poecillastrosides, was collected from the deep-sea environment of the Mediterranean. mdpi.com The distinct environmental pressures of deep-sea habitats, such as high pressure and low light, may influence the evolution and production of specific secondary metabolites, including unique this compound derivatives. nih.govnih.gov Studies comparing deep-sea and shallow-water sponge communities have noted differences in species composition, which can lead to variations in the types of sterols present. mapress.commdpi.com

Other Marine Organisms (e.g., Algae).nih.govresearchgate.net

While sponges are the primary source, this compound-type sterols have also been isolated from other marine organisms, notably marine algae. The red alga Gracilaria edulis has been found to contain 5α-poriferastane-3β,6α-diol. researchgate.netresearchgate.net Another species, Gracilaria verrucosa, also reportedly contains this compound derivatives. nih.govdoc-developpement-durable.org The presence of these compounds in algae suggests that the biosynthetic pathways for these sterols are not exclusive to the phylum Porifera within the marine ecosystem. nih.gov

Microbial Sources (e.g., Fungi).frontiersin.org

The production of complex marine natural products is often attributed not just to the host organism but also to its associated microbial symbionts, which can include fungi. mdpi.comnih.gov While direct isolation of this compound from a marine fungus is not extensively documented in the provided results, the chemical diversity of marine fungi is vast, and they are known producers of a wide array of secondary metabolites, including various sterols. mdpi.comnih.gov It is plausible that symbiotic fungi living within sponges contribute to the diverse sterol profiles observed, potentially including the biosynthesis or modification of this compound-type compounds. nih.govmdpi.com For instance, fungi from the genus Fusarium isolated from sponges have shown the ability to produce a variety of bioactive compounds. mdpi.com

Phylogenetic Distribution and Evolutionary Significance.nih.govresearchgate.netdoc-developpement-durable.org

The distribution of this compound and other C30 sterols holds significant evolutionary implications, particularly in the context of early animal life. The sterane biomarker 24-isopropylcholestane, a derivative of a this compound-type sterol, is considered a molecular fossil for sponges and provides some of the oldest evidence for animal life, dating back to the Neoproterozoic era. nih.govstanford.edumit.edu This suggests that the genetic machinery for producing these complex sterols evolved early within the sponge lineage. nih.govpnas.org

Phylogenetic analyses of the enzymes responsible for sterol biosynthesis, specifically sterol methyltransferases (SMTs), indicate that sponges evolved the ability to produce C30 sterols like the precursor to 24-isopropylcholestane independently from other organisms like algae. nih.govpnas.org This occurred through a gene duplication event within the sponge lineage that predates a similar, but later, evolutionary event in certain algae. mit.edupnas.org The widespread occurrence of unique sterols within the Demospongiae class, the same class for which the earliest fossil evidence exists, reinforces the idea that these compounds are a key chemotaxonomic marker with deep evolutionary roots. stanford.eduedubirdie.com The structural diversity of these sterols across different sponge taxa also provides valuable information for classification and understanding the evolutionary relationships between different sponge families. tandfonline.comunige.it

Comparative Analysis of this compound Presence Across Taxa

The this compound skeleton is a key structural feature of certain sterols, which are a class of organic molecules essential for various biological functions. Sterols with this framework, particularly those with a 24β stereochemistry, are often referred to as this compound steroids. thieme-connect.com While the name suggests a primary association with sponges (Phylum Porifera), derivatives of this compound have been identified across a surprisingly diverse range of taxa, indicating a broader distribution than initially implied.

Sponges, particularly those in the class Demospongiae, are notable producers of a vast array of unique sterols, including those with the this compound skeleton. pnas.orgnih.gov For instance, poriferasterol (B1240314) has been identified as a constituent in the sterol profiles of deep-water sponges. mdpi.com However, the occurrence of this compound derivatives is not exclusive to Porifera. These compounds have also been isolated from various other marine and even terrestrial organisms.

Clionasterol, a this compound derivative, has been reported in the red alga Hydropuntia edulis. Another derivative, this compound-3β,6α-diol, has been found in the segmented worm Whitmania pigra. unigoa.ac.in Furthermore, some marine algae are also known to produce related C30 sterols. wikipedia.orgnasa.gov This distribution across disparate phyla—from ancient metazoans like sponges to algae and annelids—highlights the complex evolutionary history of the biosynthetic pathways responsible for producing these sterols.

The following interactive table summarizes the known occurrences of key this compound-related sterols across different taxa.

| Compound Name | Taxon | Organism Example |

| Poriferasterol | Porifera (Sponges) | Thenea muricata |

| Clionasterol | Rhodophyta (Red Algae) | Hydropuntia edulis |

| This compound-3β,6α-diol | Annelida (Segmented Worms) | Whitmania pigra |

| 24-isopropylcholesterol | Porifera (Sponges) | Various Demosponges |

| 24-isopropylcholesterol | Pelagophyceae (Marine Algae) | Pelagophyte algae |

Implications for Sterol Evolution in Metazoans

The study of sterols like those derived from this compound has profound implications for understanding the deep evolutionary history of animals (Metazoa). nih.govnih.gov Sterols are sufficiently stable to be preserved in the geological record as molecular fossils, or biomarkers, offering clues to the nature of life hundreds of millions of years ago. pnas.orgmit.edu

A key molecule in this context is 24-isopropylcholestane, the geologically stable hydrocarbon (sterane) derived from C30 sterols such as 24-isopropylcholesterol, which has a this compound-type skeleton. pnas.orgnasa.gov Elevated abundances of 24-isopropylcholestane have been discovered in Neoproterozoic rocks (dating back to ~640 million years ago), significantly predating the first undisputed sponge body fossils. wikipedia.orgusra.edu This has led to the "sponge biomarker hypothesis," which posits that these molecular fossils are evidence of demosponges being present long before the Cambrian explosion of animal life. nasa.govmit.eduusra.edu

This hypothesis, however, has been subject to debate because organisms other than sponges, such as certain pelagophyte algae and rhizarian protists, can also produce the precursor C30 sterol. wikipedia.orgnasa.gov To resolve this, researchers have turned to comparative genomics to trace the evolution of the enzymes responsible for sterol biosynthesis. These studies have focused on the sterol methyltransferase (SMT) gene, which is critical for producing the complex side chains of sterols like 24-isopropylcholesterol. pnas.org

Genomic and molecular clock analyses suggest that the ability to synthesize C30 sterols like 24-isopropylcholesterol evolved independently in sponges and in pelagophyte algae through separate gene duplication events. pnas.orgnasa.gov Crucially, the timing of the sponge-specific SMT gene duplication aligns with the appearance of 24-isopropylcholestane in the Neoproterozoic geological record. pnas.orgnasa.gov In contrast, the equivalent gene duplication in algae appears to have occurred much later, during the Phanerozoic era. nasa.gov This evidence strengthens the interpretation of 24-isopropylcholestane as a true sponge biomarker, supporting the theory that animals originated deep in the Precambrian period. pnas.orgnasa.govresearchgate.net The presence of these complex sterols in the earliest-branching metazoans, the sponges, but not in their closest unicellular relatives, marks a significant step in the biochemical evolution of animals. mdpi.comresearchgate.net

Ecological Context and Role in Ecosystems

General Ecological Functions of Sponge-Derived Metabolites

Sponges are sessile, filter-feeding organisms that have evolved a sophisticated chemical arsenal (B13267) to survive in competitive marine environments. hebmu.edu.cnnih.gov They produce a vast diversity of secondary metabolites, which are organic compounds not directly involved in the organism's basic growth or reproduction but which serve critical ecological roles. frontiersin.org These compounds are a form of chemical defense against a variety of environmental pressures. hebmu.edu.cnnih.gov

The primary ecological functions of these metabolites include:

Anti-predation: Many sponge-derived compounds are toxic or deterrent to potential predators, particularly fish. hebmu.edu.cnint-res.com The effectiveness of this chemical defense is highlighted by the observation that sponges growing in exposed areas with high predation pressure are often more toxic than those in protected locations. nih.gov

Antifouling: The surfaces of marine organisms are prime real estate for colonization by bacteria, algae, and invertebrates. Sponges produce antifouling compounds that inhibit the settlement and growth of these "fouling" organisms, keeping their surfaces clean, which is essential for efficient water filtration. frontiersin.orgint-res.com Some metabolites can deter the initial attachment of bacteria, which is the first step in the formation of a biofilm that precedes larger-scale fouling. int-res.com

Allelopathy (Competition for Space): Sponges compete with other sessile organisms like corals and bryozoans for space on the seafloor. They can release allelopathic chemicals that inhibit the growth of or even kill competitors upon contact or through the water column. hebmu.edu.cnresearchgate.net

Antimicrobial Defense: As filter feeders, sponges are constantly exposed to a high concentration of marine microbes. They produce antimicrobial compounds that can protect them from pathogenic bacteria and viruses. hebmu.edu.cnfrontiersin.org

The production of this chemical arsenal is a key factor in the evolutionary success of sponges, allowing them to thrive in diverse benthic habitats, from shallow coral reefs to the deep sea. mdpi.com

Role of this compound within Host-Microbe Symbioses

Sponges are not solitary organisms; they are holobionts, meaning they live in close association with dense and diverse communities of microorganisms, including bacteria, archaea, and fungi. geomar.denih.gov This microbial biomass can constitute a significant portion of the sponge's total body mass and plays crucial roles in the host's nutrition, health, and chemical defense. mdpi.comgeomar.de The relationship is complex, with the sponge host providing a protected, nutrient-rich environment for the microbes, while the symbionts contribute to host metabolism, for instance, by processing metabolic waste and participating in nutrient cycles. mdpi.comnih.gov

The precise role of specific sterols like this compound derivatives within this intricate symbiotic relationship is an area of ongoing research. However, it is widely believed that secondary metabolites, including sterols, are central to mediating host-microbe interactions. One of the most significant questions in this field is determining whether the sponge host or its microbial symbionts are the true producers of many bioactive compounds. frontiersin.orgfondationtaraocean.org In many cases, it is thought that the symbiotic microbes are the ultimate source of these metabolites, or that the synthesis is a collaborative effort between the host and the symbiont. geomar.de

Sterols are fundamental components of eukaryotic cell membranes, influencing their fluidity and function. In the context of a sponge holobiont, the unique sterol profile, potentially including this compound derivatives, could play a role in:

Regulating Membrane Interactions: The specific structure of sterols in the host's cell membranes may influence how the sponge's cells interact with its microbial symbionts, potentially facilitating recognition and preventing an immune response against beneficial microbes.

Chemical Signaling: Steroids and their precursors can act as signaling molecules. It is plausible that this compound-related compounds could be involved in the chemical cross-talk between the sponge and its microbial community, helping to maintain the stability of the symbiosis. mdpi.com

The intricate interplay between the sponge host and its microbiome is essential for the holobiont's survival. nih.govnih.gov While a direct link between this compound and a specific symbiotic function has yet to be definitively established, the unique and complex sterols produced within the sponge holobiont are undoubtedly a key part of the metabolic integration that allows these ancient animals to thrive.

Biosynthetic Pathways and Enzymology of Poriferastane

Sterol Biosynthesis: General Principles

The journey to complex sterols like poriferastane begins with fundamental building blocks derived from primary metabolism. Two primary pathways, the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (B84403) (MEP) pathway, are responsible for synthesizing the universal isoprene (B109036) precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). rsc.orgfrontiersin.org

Mevalonate (MVA) Pathway Contribution

The Mevalonate (MVA) pathway is a critical metabolic route for the production of isoprenoid precursors in a wide array of organisms, including animals, fungi, and the cytosol of plants. rsc.orgpnas.org The pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). rsc.org This intermediate is then reduced to mevalonic acid (MVA) by the enzyme HMG-CoA reductase, a key regulatory step in the pathway. hebmu.edu.cn Subsequent phosphorylation and decarboxylation of MVA yield isopentenyl diphosphate (IPP). rsc.org IPP can then be isomerized to dimethylallyl diphosphate (DMAPP). mdpi.com In marine invertebrates, the MVA pathway is the primary source of precursors for the biosynthesis of a diverse array of terpenes and sterols. mdpi.comredalyc.orgnih.gov Studies have shown that marine invertebrates can synthesize sterols de novo from mevalonate, although the rate of synthesis can vary significantly between species. core.ac.uk

Methylerythritol Phosphate (MEP) Pathway Contribution

The Methylerythritol Phosphate (MEP) pathway, also known as the non-mevalonate pathway, represents an alternative route to the synthesis of IPP and DMAPP. rsc.orgpnas.org This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. rsc.orgresearchgate.net The MEP pathway is predominantly found in bacteria, algae, and the plastids of plants, where it is responsible for the biosynthesis of monoterpenes, diterpenes, and carotenoids. rsc.orgfrontiersin.orgpnas.org While the MVA pathway is the main contributor to sterol biosynthesis in animals, the potential contribution of the MEP pathway, particularly in organisms with symbiotic relationships with microorganisms, cannot be entirely discounted. pnas.orgubc.ca Some research suggests that the MEP pathway is essential in a number of major bacterial pathogens, making its enzymes potential targets for new drugs. pnas.org

Specific Enzymatic Steps in this compound Formation

The formation of the characteristic this compound side chain involves a series of intricate enzymatic reactions that build upon a basic sterol scaffold. These reactions are primarily catalyzed by a class of enzymes known as sterol methyltransferases (SMTs). pnas.org

Role of Sterol Methyltransferase (SMT) and Related Enzymes

Sterol methyltransferases (SMTs) are key enzymes responsible for the alkylation of the sterol side chain. pnas.orgmdpi.com They catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C-24 position of the sterol side chain. mdpi.com The formation of the this compound skeleton, which features an ethyl group at C-24, requires multiple methylation events. nih.gov

The process begins with a sterol precursor, which undergoes a series of methylation reactions catalyzed by SMTs. The first methylation introduces a methyl group at C-24. A subsequent methylation at C-28 of the newly formed C28 intermediate leads to the C29 stigmastane (B1239390) skeleton. The specific stereochemistry of the final product is determined by the precise mechanism of the SMT enzyme. nih.govmdpi.com Research has identified specific SMTs in sponges that are capable of performing the sequential methylations required to produce the 24-isopropyl side-chain, a key feature of some this compound-type sterols. nih.gov Interestingly, similar SMTs have also been discovered in uncultured symbiotic bacteria, suggesting a potential contribution of these symbionts to the sterol profile of their host sponges. nih.govosti.gov

Elucidation of C1-Transfer Reactions and Cationic Intermediates

The methylation reactions catalyzed by SMTs proceed through high-energy cationic intermediates. mdpi.comnih.gov The transfer of the methyl group from SAM to the C-24 double bond of the sterol acceptor molecule results in the formation of a carbocationic intermediate. mdpi.com This intermediate is then stabilized and resolved through deprotonation, leading to the formation of the alkylated sterol product. nih.gov

The formation of the ethyl group at C-24 in the this compound skeleton involves two distinct C1-transfer reactions. nih.gov The first transfer forms a C28 intermediate, which then serves as the substrate for the second C1-transfer, ultimately yielding the C29 side chain. The precise mechanism and the nature of the cationic intermediates involved in these sequential transfers are areas of active research. nih.gov Isotopic labeling studies have been instrumental in tracing the path of the methyl groups and understanding the stereochemical outcome of these reactions. researchgate.net

Comparative Biosynthesis Across Producing Organisms

The ability to synthesize this compound and related C30 sterols is not uniformly distributed across the tree of life. While these complex sterols are characteristic of certain sponges (phylum Porifera), they are notably absent in many other animal groups. pnas.org Genomic and sterol analyses of major animal outgroups have revealed that they lack the necessary C30 sterols and the specific SMT genes required for their production. pnas.orgnih.gov

Interestingly, some species of pelagophyte algae also produce C30 sterols, including a precursor to the 24-isopropylcholestane biomarker. pnas.org However, phylogenetic studies indicate that the SMT enzymes responsible for C30 sterol biosynthesis in sponges and algae evolved independently through clade-specific gene duplications. pnas.orgnih.gov This convergent evolution highlights the adaptive significance of these complex sterols in different marine environments. The timing of the sponge-specific SMT duplication aligns with the appearance of 24-isopropylcholestanes in the geological record, strengthening the "sponge biomarker hypothesis" which posits that these molecular fossils represent the earliest evidence of animal life. pnas.orgnih.gov Furthermore, recent studies have shown that symbiotic bacteria within sponges possess the genetic machinery to produce side-chain alkylated sterols, including those with the 24-isopropyl group, adding another layer of complexity to the origin of these biomarkers. nih.gov

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of complex sterols like this compound in sponges is a finely tuned process, governed by specific genes and regulatory networks. While the complete genetic blueprint for this compound is still being pieced together, studies on related sponge sterols have illuminated key enzymatic families and evolutionary events that are foundational to their formation.

Gene Identification and Expression Studies

The identification of genes responsible for the characteristic structural modifications of sponge sterols is central to understanding the this compound pathway. A significant focus of research has been on the enzymes that create the elaborate side chains of these molecules.

Key to this is the C-24 sterol methyltransferase (SMT) enzyme. pnas.orgoup.com Phylogenetic analyses and comparative genomics have identified SMT as a candidate gene responsible for the production of C30 sterols, which are precursors to compounds like this compound. nih.gov Research suggests that sponges independently evolved the capacity for C30 sterol biosynthesis through clade-specific duplications of the SMT gene. pnas.orgnih.gov This gene duplication event is a critical evolutionary marker, providing sponges with a more promiscuous SMT enzyme capable of the multiple methylation steps necessary to create complex sterol side chains. usra.edu

While initial hypotheses considered the possibility of bacterial symbionts within sponges being responsible for sterol synthesis, this has been largely refuted by genomic analyses, which point to a eukaryotic origin for these pathways within the sponge itself. usra.edu

Gene expression studies, leveraging transcriptomics and RNA sequencing, have become powerful tools for investigating the molecular biology of sponges. nih.govnih.gov By analyzing the transcriptomes of different sponge species and tissues, researchers can identify which genes are actively being expressed under specific conditions. researchgate.netfrontiersin.orgfrontiersin.org For instance, studies have shown that it is possible to detect differential gene expression in sponges in response to environmental changes, which can provide clues about the regulation of metabolic pathways, including sterol biosynthesis. frontiersin.org Although studies focusing specifically on the differential expression of this compound-related genes are not yet abundant, the methodologies are well-established. Techniques like in situ hybridization can further pinpoint the cellular location of gene expression, potentially identifying the specific cells responsible for this compound synthesis. vliz.be

Table 1: Key Genes Implicated in Sponge Sterol Biosynthesis

| Gene/Enzyme Family | Function | Relevance to this compound Biosynthesis | Research Findings |

| Sterol Methyltransferase (SMT) | Catalyzes the transfer of methyl groups to the sterol side chain. | Crucial for the formation of the complex alkylated side chain characteristic of many sponge sterols, including the precursors to this compound. | Sponges possess a unique, promiscuous SMT that likely arose from a gene duplication event, enabling the synthesis of C30 sterols like 24-isopropylcholesterol. pnas.orgnih.govusra.edu |

| Farnesyl Pyrophosphate Synthase (FPPS) | Synthesizes farnesyl pyrophosphate, a key precursor in the mevalonate pathway leading to sterols and terpenoids. | Provides the essential building blocks for the entire terpenoid and sterol biosynthetic pathway. | FPPS-like enzyme genes have been identified in multiple sponge transcripts, indicating a conserved role in precursor supply. oup.comuni-muenchen.de |

| Squalene (B77637) Synthase (SQS) | Catalyzes the head-to-head condensation of two molecules of farnesyl pyrophosphate to form squalene. | A committed step in sterol biosynthesis, directing metabolic flux towards the formation of the sterol backbone. | Part of the canonical sterol synthesis pathway, its presence is inferred in sponges for sterol production. oup.com |

| Oxidosqualene Cyclase (OSC) | Catalyzes the cyclization of squalene epoxide to form the initial tetracyclic sterol core (e.g., lanosterol (B1674476) or cycloartenol). | The foundational step in creating the characteristic four-ring structure of all sterols. | Different OSCs lead to different initial sterol structures, and the specific types in this compound-producing sponges are a key area of research. oup.com |

Pathway Engineering Approaches for Elucidation

Pathway engineering offers a powerful set of tools for both understanding and potentially manipulating the biosynthesis of natural products like this compound. google.comgoogle.com These techniques involve the targeted genetic modification of an organism to study the function of specific genes or to enhance the production of a desired compound.

A primary approach for elucidating the this compound pathway would involve the heterologous expression of candidate genes, identified through genomic and transcriptomic studies, in a well-characterized host organism such as yeast or E. coli. For example, by expressing a sponge-derived SMT gene in a yeast strain that produces a known sterol, researchers can observe the novel sterol products formed and thereby confirm the specific function and substrate promiscuity of the enzyme. This approach is invaluable for piecing together the enzymatic steps of a complex pathway when direct biochemical studies in the native organism are challenging.

Furthermore, pathway engineering can be used to overcome limitations in the natural production of this compound for research or therapeutic purposes. By introducing and optimizing the expression of the entire biosynthetic pathway in a microbial host, it may be possible to create a sustainable and scalable source of these compounds. google.com This often involves not only introducing the core biosynthetic genes but also modifying the host's primary metabolism to ensure an ample supply of precursors like those from the mevalonate (MVA) pathway. google.comrsc.org

The process of pathway engineering for elucidation can be systematic, involving the screening of gene libraries and the targeted up- or downregulation of specific genes to observe the effect on the final product profile. google.com Such strategies can uncover rate-limiting steps in the pathway and reveal subtle regulatory mechanisms that would be difficult to identify through observation alone. The insights gained from how marine sponges can produce complex molecules are also being explored for their potential to be harnessed in developing new therapies. elifesciences.org

Table 2: Potential Pathway Engineering Strategies for this compound Elucidation

| Strategy | Description | Objective |

| Heterologous Expression | Transferring and expressing candidate genes (e.g., sponge SMTs, OSCs) from the this compound pathway into a model host organism (e.g., Saccharomyces cerevisiae). | To functionally characterize individual enzymes and confirm their role in the biosynthetic pathway by analyzing the resulting novel metabolites. |

| Metabolic Channeling | Engineering enzymes to be physically close to one another, creating a "scaffold" that channels substrates from one active site to the next. | To increase the efficiency of the pathway, reduce the accumulation of potentially toxic intermediates, and improve the final product yield. |

| Precursor Supply Enhancement | Overexpressing genes in the host's native primary metabolic pathways (e.g., the mevalonate pathway) that produce the building blocks for sterols. | To increase the pool of precursors available for the engineered this compound pathway, thereby boosting overall production. google.com |

| Knockout of Competing Pathways | Deleting or downregulating genes in the host that divert precursors away from the desired biosynthetic pathway. | To direct more metabolic flux towards the synthesis of this compound and reduce the formation of unwanted byproducts. |

Structural Elucidation and Advanced Chemical Characterization

Advanced Spectroscopic Methodologies

Modern spectroscopic methods are indispensable for the structural elucidation of complex natural products like poriferastane. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer unparalleled insights into the molecular framework. researchgate.netslideshare.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

One-dimensional NMR experiments are fundamental for establishing the basic carbon skeleton and the placement of protons within the this compound structure.

The ¹H-NMR spectrum reveals the number of different types of protons, their chemical environment (indicated by the chemical shift, δ), and their proximity to other protons (indicated by spin-spin coupling). For instance, the ¹H-NMR spectrum of a this compound-type sterol, poecillastroside B, showed a characteristic signal for an additional methyl group at a chemical shift (δH) of 1.59 ppm, which is indicative of the this compound skeleton. mdpi.com

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for a this compound-type Skeleton

| Atom | ¹H Chemical Shift (δH) ppm | ¹³C Chemical Shift (δC) ppm |

| H₃-18 | (Varies) | (Varies) |

| H₃-19 | (Varies) | (Varies) |

| H₃-21 | (Varies) | (Varies) |

| H-22 | (Varies) | (Varies) |

| H-23 | (Varies) | (Varies) |

| H₃-24² | 1.59 (d, J = 6.3 Hz) | (Varies) |

| H₃-26 | (Varies) | (Varies) |

| H₃-27 | (Varies) | (Varies) |

| H₃-28 | (Varies) | (Varies) |

| H₃-29 | (Varies) | (Varies) |

Note: This table provides illustrative data based on published findings for this compound-containing compounds like poecillastrosides. mdpi.com Exact chemical shifts can vary depending on the specific derivative and solvent used.

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edu This information is vital for tracing out spin systems and establishing the connectivity of proton-bearing carbons. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. princeton.edu This is particularly powerful for connecting different fragments of the molecule and for assigning the positions of quaternary carbons (carbons with no attached protons). emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close to each other in space, regardless of whether they are directly bonded. princeton.edu This is essential for determining the relative stereochemistry of the molecule. For example, a key NOE correlation between H₃-24² and H₂-23 in poecillastroside B was used to assign the E configuration of the C-24¹ double bond. mdpi.com

Table 2: Key 2D-NMR Correlations for a this compound Derivative

| Correlation Type | Correlating Nuclei | Structural Information Deduced |

| COSY | H-22 / H-23 | Connectivity of the side chain |

| HMBC | H₃-24² / C-24¹, C-24 | Placement of the additional methyl group |

| NOESY | H₃-24² / H₂-23 | E-configuration of the C-24¹ double bond mdpi.com |

Note: This table is a simplified representation of the types of correlations used in the structural elucidation of this compound-containing compounds.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

HRESIMS is a soft ionization technique that allows for the very precise determination of the molecular weight of a compound, often with an accuracy of a few parts per million. wisdomlib.org This high accuracy makes it possible to determine the exact molecular formula of the compound. For instance, the molecular formula of poecillastroside B, a this compound-containing saponin, was determined as C₄₁H₇₀O₁₃ by HRESIMS. mdpi.com This technique is a critical first step in the structural elucidation of new natural products. researchgate.net

Table 3: Example of HRESIMS Data for a this compound Derivative

| Compound | Molecular Formula | Calculated m/z | Measured m/z |

| Poecillastroside B | C₄₁H₇₀O₁₃ | Value | Value |

| Poecillastroside C | C₄₁H₇₀O₁₃ | Value | Value |

| Poecillastroside D | C₄₁H₆₈O₁₄ | Value | Value |

GC-MS is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. unige.it It is particularly useful for analyzing complex mixtures of volatile and semi-volatile compounds, such as the sterol fraction from a marine organism. nih.gov In the context of this compound, GC-MS can be used to identify known sterols in a mixture and to obtain the mass spectrum of new or unusual sterols. ulpgc.es The analysis of sterol mixtures from sponges by GC-MS has been instrumental in chemotaxonomic studies and in understanding the diversity of sterols in the marine environment. unige.itnih.gov

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration

Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light, providing crucial information about the absolute configuration of chiral molecules like this compound. numberanalytics.comfaccts.de The sign and shape of the ECD spectrum are sensitive to the molecule's three-dimensional structure, including its conformation and the absolute arrangement of substituents at its stereocenters. encyclopedia.pub

In the study of this compound-type steroids, such as contignasterol (B1217867), ECD spectroscopy has been instrumental. For instance, a negative Cotton effect observed at 302 nm, which is attributed to the n to π* transition of a C-15 ketone, is indicative of a cis configuration for the C/D ring junction. nih.gov This assignment is often corroborated by comparing the experimental ECD spectrum with spectra calculated using time-dependent density functional theory (TD-DFT), which can predict the ECD spectrum for a given absolute configuration. numberanalytics.com A strong match between the experimental and calculated spectra provides confident assignment of the absolute stereochemistry. nih.gov

Chromatographic Techniques for Isolation and Purification

The isolation of this compound and its analogs from natural sources, typically complex mixtures derived from organisms like sponges, necessitates the use of advanced chromatographic techniques. kln.ac.lk These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase. wikipedia.org

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile compounds like steroids. discoveryscientificsolutions.com It utilizes a liquid mobile phase that is forced through a column packed with a solid adsorbent (the stationary phase) under high pressure. wikipedia.orgrroij.com The separation is based on the varying affinities of the sample components for the stationary phase, leading to different elution times. discoveryscientificsolutions.com

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. phenomenex.com By employing smaller stationary phase particles (typically less than 2 µm) and significantly higher pressures, UHPLC achieves faster separations, higher resolution, and increased sensitivity. phenomenex.comeag.com This makes it particularly suitable for analyzing complex biological extracts and for the purification of minor steroidal constituents. phenomenex.comijraset.com Both HPLC and UHPLC are widely used in the pharmaceutical and biomedical fields for applications such as drug analysis and biomarker discovery. phenomenex.comijraset.com

Vacuum Liquid Chromatography (VLC)

Vacuum Liquid Chromatography (VLC) is a preparative chromatographic technique often employed for the initial fractionation of crude natural product extracts. kln.ac.lkjuniperpublishers.com It is considered an efficient method for both crude and fine separations. juniperpublishers.com In VLC, a column is typically packed with silica (B1680970) gel, and the solvent is drawn through the column under vacuum, which accelerates the separation process. slideshare.net

VLC is particularly advantageous for the bioactivity-guided fractionation and isolation of natural products. juniperpublishers.com For instance, a crude extract from a sponge can be subjected to VLC on C-18 silica, using a gradient of solvents with decreasing polarity (e.g., from water to methanol (B129727) to dichloromethane) to yield several fractions. nih.gov This initial separation simplifies the mixture, allowing for more effective subsequent purification by methods like HPLC. mdpi.com The technique is economical in terms of solvent usage and time. juniperpublishers.com

Stereochemical Assignments and Conformational Analysis

The biological activity of steroids is profoundly influenced by their stereochemistry. researchgate.net Therefore, the precise determination of the three-dimensional arrangement of atoms in the this compound skeleton and its side chain is of paramount importance.

Determination of Ring Junction Stereochemistry (e.g., C/D ring junction)

The fusion of the rings in the steroid nucleus can be either cis or trans. researchgate.net In most naturally occurring steroids, the B/C and C/D ring junctions are trans. researchgate.net However, exceptions exist, and the C/D ring junction in some marine steroids, including certain this compound derivatives like contignasterol, has been found to be cis. nih.govresearchgate.net

The stereochemistry of the ring junctions is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of Nuclear Overhauser Effect (NOE) correlations. For example, a clear NOE between H3-18 and H-14 can indicate a cis-fusion of the C and D rings. nih.gov Additionally, the chemical shift of carbon C-14 can be indicative of the orientation of the hydrogen at C-14, with a chemical shift around δC 52.4 suggesting an unusual beta orientation for H-14, leading to the rare C/D cis junction. nih.gov As mentioned previously, ECD spectroscopy provides complementary evidence for the C/D ring junction stereochemistry. nih.gov

Side-Chain Configuration Elucidation

The side chain of this compound presents additional stereochemical complexity. The absolute configuration of the various chiral centers in the side chain is crucial for the complete structural elucidation of the molecule. The configuration at C-24, for instance, distinguishes between a this compound and a stigmastane (B1239390) skeleton. nih.gov

Detailed analysis of 2D NMR data, including Heteronuclear Multiple Bond Correlation (HMBC) and COSY experiments, is essential for tracing the connectivity of the side chain. nih.gov For example, HMBC correlations can establish the linkage of the side chain to the steroid nucleus. nih.gov The relative configuration of substituents along the side chain can often be deduced from coupling constants and NOE data. In cases of cyclic side chains, such as a tetrahydropyran (B127337) ring found in some derivatives, the observation of large coupling constants (e.g., J = 12 Hz) can be consistent with a chair conformation and cis relative configurations between substituents. nih.gov However, the definitive assignment of the absolute configuration of the side-chain stereocenters can be challenging and may require comparison with synthetic standards or advanced computational methods. nih.gov

Computational Chemistry in Structural Verification (e.g., TD-DFT)

Computational chemistry serves as a powerful ancillary tool in the structural elucidation of complex natural products like this compound and its derivatives. Specifically, Time-Dependent Density Functional Theory (TD-DFT) has become instrumental in verifying stereochemical assignments, particularly when traditional methods like NMR provide ambiguous results or when synthetic routes yield inconsistent outcomes. nih.govresearchgate.net TD-DFT is a quantum mechanical approach used to investigate the properties of many-body systems in the presence of time-dependent potentials, making it highly suitable for calculating electronic excitation energies and simulating electronic spectra, such as Electronic Circular Dichroism (ECD) spectra. wikipedia.orgmdpi.com

In the study of this compound-class steroids, such as the contignasterines isolated from marine sponges, TD-DFT calculations have been pivotal for determining the absolute configuration of complex side chains. nih.gov The process involves comparing the experimentally measured ECD spectrum of a natural compound with the theoretically calculated spectra of its possible stereoisomers. A strong correlation between the experimental spectrum and one of the calculated spectra provides robust evidence for the absolute configuration of that isomer.

Detailed research on contignasterines, which are this compound-type steroids, highlights the application of this method. nih.gov The absolute configuration of the side-chain for these compounds had been a point of contention, with initial synthetic approaches suggesting a 22S, 24S configuration that was later revised to 22R, 24R. researchgate.net To resolve this, researchers utilized TD-DFT. The experimental ECD spectrum for a contignasterine derivative was found to have an excellent match with the TD-DFT calculated spectrum for the enantiomer corresponding to the 22R, 24R configuration, thus confirming this assignment. nih.govresearchgate.net

The computational workflow for such a verification typically involves a multi-step process to ensure accuracy.

Table 1: Typical Computational Workflow for TD-DFT Structural Verification

| Step | Method/Technique | Basis Set | Purpose |

| 1. Initial Geometry Optimization | Semiempirical PM6 method | - | To perform an initial, less computationally intensive optimization of the molecular geometry. nih.gov |

| 2. Secondary Geometry Optimization | Density Functional Theory (DFT) - B3LYP functional | 6-31+G(d,p) | To refine the molecular geometry and perform a frequency check to ensure a true energy minimum. nih.gov |

| 3. Excitation Energy Calculation | Time-Dependent Density Functional Theory (TD-DFT) - B3LYP functional | 6-311+G(2d,p) | To calculate the energies, oscillator strengths, and rotational strengths of electronic excitations for generating the theoretical ECD spectrum. nih.gov |

This interactive table summarizes the multi-step computational process used in the structural verification of this compound derivatives.

The choice of the functional (e.g., B3LYP, CAM-B3LYP) and the basis set is critical and is often selected based on established performance for similar classes of molecules. mdpi.comscirp.org The B3LYP functional is widely used for geometry optimization and spectral simulations of various organic compounds. mdpi.comrsc.org The successful application of TD-DFT in the case of contignasterines underscores its utility in resolving complex stereochemical problems in natural product chemistry, providing a level of certainty that complements experimental data from techniques like NMR. nih.govrsc.org

Chemical Synthesis and Synthetic Analogues of Poriferastane

Total Synthesis Approaches to the Poriferastane Skeleton

A comprehensive review of scientific literature indicates that a de novo total synthesis of the this compound skeleton has not been a significant focus of synthetic chemistry to date. The efforts in steroid synthesis have historically concentrated on more common or highly bioactive steroidal frameworks like those for corticosteroids or sex hormones, often using readily available natural products such as diosgenin (B1670711) or stigmasterol (B192456) as starting materials. rsc.org The intricate stereochemistry of the this compound side chain, particularly the (24S)-configuration, presents a considerable synthetic challenge. qmul.ac.uk Consequently, access to this compound-based compounds relies almost exclusively on their isolation from natural sources.

Semisynthetic Modifications of Natural Poriferastanes

The chemical modification of naturally isolated poriferastanes offers a pathway to new derivatives and analogues. Nature itself provides a blueprint for such modifications, with a variety of oxidized, glycosylated, and uniquely substituted poriferastanes having been discovered.

Naturally occurring poriferastanes often possess functional groups, such as hydroxyl groups, that are prime targets for chemical derivatization. These groups offer handles for introducing new functionalities to alter the molecule's physicochemical properties and biological activity.

Hydroxylated Poriferastanes : Compounds like 5α-poriferastane-3β,6α-diol, isolated from plants such as Trichosanthes kirilowii and Paullinia pinnata, feature hydroxyl groups on the steroid nucleus. jst.go.jpresearchgate.net These diols are amenable to standard reactions like esterification or etherification to probe the role of these polar groups in biological interactions.

Oxidized Side Chains and Nuclei : A notable feature in some this compound-type steroids is oxidation at various positions. For instance, poecillastrosides B, C, and D, saponins (B1172615) isolated from the sponge Poecillastra compressa, possess a this compound aglycone with an oxidized C-18 methyl group, present as either a primary alcohol or a carboxylic acid. mdpi.com Another prominent example is contignasterol (B1217867), which has a ketone at C-15 and a complex, oxidized side chain forming a tetrahydropyran (B127337) ring. nih.govacs.org The carboxylic acid group on poecillastroside D, in particular, was found to be crucial for its antifungal activity, highlighting the impact of such modifications. mdpi.com

The introduction of entirely new structural components to the this compound skeleton is a key strategy for creating analogues with potentially new mechanisms of action or improved activity. While synthetic examples are scarce, natural products showcase the possibilities.

2-Aminoimidazole and Phosphate (B84403) Moieties : A remarkable example from nature is the contignasterine family of steroids isolated from the sponge Neopetrosia cf. rava. nih.govresearchgate.net These compounds feature a this compound skeleton where the side chain is derivatized with a 2-aminoimidazole group. nih.gov Contignasterine A is even more unusual, possessing a phosphate group at the C-7 position of the steroid nucleus. nih.govresearchgate.net These appended moieties are responsible for the significant anti-inflammatory activity observed for these compounds. nih.govuniversityofgalway.ie

Cyclopropyl (B3062369) Rings : In the sponge Poecillastra compressa, this compound-bearing saponins were found alongside cholestane-based saponins that feature a unique terminal cyclopropyl ring on the side chain. mdpi.com This suggests a biosynthetic relationship and points to the possibility of creating synthetic or semisynthetic this compound analogues containing cyclopropane (B1198618) rings to explore their biological potential. mdpi.com

Design and Synthesis of this compound Analogues for Mechanistic Studies

The design and synthesis of analogues are fundamental to understanding how a molecule exerts its biological effects. This involves creating a series of related compounds to decipher structure-activity relationships (SAR) and the importance of three-dimensional structure.

SAR studies aim to identify which parts of a molecule are essential for its activity. semanticscholar.org For the this compound class, SAR insights are limited and have been primarily derived from comparing the activities of the few closely related natural products that have been isolated and tested.

A study on poecillastrosides, which are glycosides of this compound and other sterols, provided initial SAR data. The cytotoxicity and antimicrobial activities of seven different poecillastrosides were evaluated. The results indicated that the nature of the aglycone side chain and the presence of a carboxylic acid at C-18 are key determinants of biological activity.

| Compound | Aglycone Skeleton | C-18 Oxidation | Antifungal Activity (A. fumigatus) | Cytotoxicity (HepG2, IC₅₀) |

| Poecillastroside B | This compound | CH₂OH | Inactive | 38 µg/mL |

| Poecillastroside C | This compound | CH₂OH | Inactive | 28 µg/mL |

| Poecillastroside D | This compound | COOH | Active | 89 µg/mL |

Data sourced from a study on Poecillastrosides from the sponge Poecillastra compressa. mdpi.com

Similarly, evaluation of the anti-inflammatory activity of the contignasterine family showed that all three major compounds—contignasterol, contignasterine A, and contignasterine B—inhibited the production of pro-inflammatory mediators, indicating that the core oxidized this compound structure is the key pharmacophore. nih.govuniversityofgalway.ie

The three-dimensional arrangement of atoms (stereochemistry) and the rotational forms of a molecule (conformation) are known to be critical for biological activity. mdpi.comnih.gov For steroids, the specific fusion of the rings and the orientation of substituents define their ability to interact with biological targets.

The this compound skeleton is itself defined by stereochemistry, specifically the (24S) configuration of the ethyl group on the side chain. This distinguishes it from the (24R) configured stigmastane (B1239390) skeleton. qmul.ac.ukthieme-connect.com The correct assignment of stereocenters in complex side chains, such as that of contignasterol, has been a subject of careful spectroscopic analysis and revision, ultimately confirming a 22R, 24R configuration for the complex cyclic portion of its side chain. nih.govacs.org

While no studies have been reported on the synthesis of this compound epimers (isomers that differ at only one chiral center) to directly test the impact of, for example, the C-24 stereocenter on activity, the high degree of stereospecificity found in nature strongly implies that the precise 3D structure is essential for the compounds' biological roles. mdpi.comnih.gov The conformation of the steroid nucleus and the orientation of its substituents, such as the trans diaxial relationship of H-6 and H-7 in contignasterine A, are conserved features that are likely crucial for maintaining the correct shape for receptor binding. nih.gov

Structural Diversity and Derivatives Within the Poriferastane Class

Classification of Poriferastane-Type Steroids

This compound-type steroids are broadly classified based on the structural modifications of their steroid nucleus and side chains. The core structure is the cyclopenta[a]phenanthrene skeleton, typically with methyl groups at C-10 and C-13 and an alkyl side chain at C-17. iupac.org The classification often reflects the specific patterns of hydroxylation, ketonization, and other functionalizations on the steroid core, as well as the unique architectural features of the side chain.

Variations in Oxygenation Patterns and Functional Groups

A hallmark of the this compound class is the extensive and varied oxygenation of the steroid nucleus. Ketone groups are commonly found, such as the C-15 ketone that characterizes compounds like contignasterol (B1217867) and its derivatives. researchgate.net This particular feature, a C-15 ketone, results in a distinctive cis configuration of the C/D ring junction. nih.gov Hydroxyl groups can also be present at various positions. For instance, some derivatives feature hydroxyl groups in ring A and B. researchgate.net

Beyond simple oxygenation, more complex functional groups can be incorporated. A notable example is the presence of a phosphate (B84403) group, which is an unusual modification for steroids. nih.gov In contignasterine A, a phosphate group is found at the C-7 position, contributing to the molecule's zwitterionic nature. researchgate.netnih.gov This phosphorylation represents a significant deviation from typical steroid structures and highlights the biosynthetic versatility of the producing organisms.

Unique Ring Formations within the Skeleton (e.g., Tetrahydropyrane Ring)

A defining characteristic of many this compound steroids is the formation of a unique tetrahydropyrane ring within the side chain. researchgate.netnih.gov This feature is a result of the oxidation of the C-24² position to an aldehyde, which then reacts to form the heterocyclic ring. nih.gov The formation of this six-membered ring introduces significant conformational constraints on the side chain. Spectroscopic data, such as large coupling constants observed in NMR, support a chair conformation for this ring with cis relative configurations between its substituents. nih.gov This distinctive structural motif is a key feature of compounds like contignasterol and the pandarosides. nih.gov

Side-Chain Modifications

The side chains of this compound steroids are hotspots for structural diversification, featuring a range of modifications from simple alkyl variations to complex cyclic and functional group additions.

Alkyl Chain Variations and Branching

The fundamental this compound side chain can exhibit variations in its alkyl structure. Standard side chains include isopropyl groups. researchgate.net The stereochemistry at chiral centers within the side chain, such as C-24, is a critical determinant in classifying a steroid as this compound or another type, like stigmastane (B1239390). researchgate.net The absolute configuration of these side chains, for example, the 22R, 24R configuration in contignasterol, has been a subject of detailed stereochemical analysis and revision. nih.gov

Cyclopropyl (B3062369) Rings and Other Cyclic Features

Another significant side-chain modification is the incorporation of a cyclopropyl ring. This feature is observed in certain steroidal saponins (B1172615), such as poecillastrosides E–G, isolated from the sponge Poecillastra compressa. mdpi.com The presence of a terminal methylated cyclopropyl ring is a known, albeit uncommon, feature in sponge-derived steroids. mdpi.com It is hypothesized that this cyclopropanation is part of a biosynthetic pathway that can lead to various steroid skeletons, including cholestane (B1235564), ergostane, and ultimately this compound. mdpi.com

Aminoimidazole and Phosphate Group Incorporations

Perhaps one of the most unusual side-chain modifications is the attachment of a 2-aminoimidazole moiety. This feature is characteristic of the contignasterines, where the aminoimidazole group is branched on the side chain. researchgate.netnih.gov In contignasterine A, this unique side chain is coupled with a phosphate group on the steroid nucleus, creating a highly functionalized and rare natural product. researchgate.netnih.gov The presence of the 2-aminoimidazole group is a novel discovery for this class of compounds. nih.gov The connection of this heterocyclic ring at C-24² further exemplifies the intricate and diverse chemical structures that can be generated within the this compound family. nih.gov

Glycosylated Poriferastanes (Steroidal Saponins)

Poriferastanes, a class of steroidal compounds characterized by a specific C29 skeleton, can be found in nature conjugated with sugar moieties, forming compounds known as steroidal saponins. rsc.orgcambridge.org These glycosylated derivatives consist of the non-sugar part, the this compound aglycone (or sapogenin), linked to one or more sugar units. nih.gov The attachment of these hydrophilic sugar chains to the hydrophobic steroid core results in amphiphilic molecules with a wide range of structural variations. nih.gov This structural diversity is a key factor influencing their biological properties. researchgate.net

Structure of Glycosidic Linkages

The connection between the sugar moieties and the this compound aglycone, as well as between the individual sugar units in the oligosaccharide chain, is defined by the glycosidic linkage. cambridge.org This bond is an acetal (B89532) linkage formed between a hydroxyl group on the steroid and the anomeric carbon of a sugar. researchgate.net

In steroidal saponins, the oligosaccharide chain is commonly attached to the C-3 hydroxyl group of the steroid A-ring. semanticscholar.org Saponins with a single sugar chain are termed monodesmosidic, while those with two separate sugar chains attached to the aglycone are known as bidesmosidic. cambridge.org

Diversity of Sugar Moieties

The sugar component of glycosylated poriferastanes can vary considerably, ranging from a single monosaccharide to complex, branched oligosaccharides. researchgate.net The nature and composition of these sugar chains are primary sources of structural diversity within this class of compounds.

The most commonly encountered monosaccharides in steroidal saponins include D-glucose, D-galactose, L-rhamnose, D-xylose, and L-arabinose. researchgate.netsemanticscholar.org Glucuronic acid is also found in the sugar moieties of some saponins. cambridge.org These sugars can be present in different combinations and sequences, creating a vast array of unique oligosaccharide chains.

In the case of this compound saponins from marine sources, specific sugar compositions have been identified. The poecillastrosides, for example, feature oligosaccharide chains composed of galactose and glucose. mdpi.com Furthermore, these sugar units can be modified by the addition of other functional groups, such as acetyl groups, which adds another layer of structural complexity. In poecillastrosides E-G, two acetyl groups were identified, attached to the C-2 position of the galactose and the C-6 position of the glucose. mdpi.com

The table below summarizes the sugar moieties found in representative this compound steroidal saponins.

| Compound Family | Source Organism | Sugar Moieties | Modifications |

| Poecillastrosides | Poecillastra compressa | D-glucose, D-galactose | Acetyl groups |

This diversity in both the type of sugar and the structure of the glycosidic linkages is determined through detailed spectroscopic analysis, primarily using 1D and 2D Nuclear Magnetic Resonance (NMR) techniques. mdpi.com

Mechanistic Biological Investigations of Poriferastane and Its Derivatives

Molecular and Cellular Interactions

Role as Membrane Constituents and Structural Components

Poriferastane and its related sterols are integral components of cell membranes, particularly in the marine sponges from which they are derived. rsc.org Like other sterols, such as cholesterol in animal cells, this compound plays a crucial role in maintaining the structural integrity and fluidity of the plasma membrane. lumenlearning.comnih.gov The plasma membrane is composed of a phospholipid bilayer, and sterols are embedded within this layer. lumenlearning.comlibretexts.org Their presence helps to regulate the packing of the phospholipid molecules, preventing the membrane from becoming too rigid at low temperatures or too fluid at high temperatures. nih.gov The structure of this compound, with its specific side chain, can influence the thickness and curvature of the membrane, which in turn affects the function of membrane-embedded proteins. mdpi.com The diversity of sterol side chains, including the one found in this compound, can lead to different physical properties of the membrane, which is an area of active investigation. mdpi.com

Interactions with Sterol-Binding Proteins and Receptors

The biological effects of this compound and its derivatives are also mediated through their interactions with specific proteins that bind sterols. These proteins include intracellular receptors and transport proteins. Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors that control the synthesis of cholesterol and fatty acids. nih.govnih.gov While the direct interaction of this compound with SREBPs is not yet fully elucidated, the pathways they regulate are relevant. In low sterol conditions, the SREBP-SCAP complex moves from the endoplasmic reticulum to the Golgi, where SREBP is cleaved and activated. nih.gov The activated SREBP then travels to the nucleus to stimulate the expression of genes involved in lipid synthesis. nih.gov The structural similarity of this compound to other sterols suggests it could potentially influence this pathway.

Furthermore, some proteins are known to bind and transport sterols within the cell. For example, elicitins, proteins produced by some plant pathogens, are known to bind sterols and may act as carriers. nih.gov While not directly related to this compound, this highlights the existence of proteins with specific sterol-binding pockets that could potentially interact with this compound and its derivatives.

Modulation of Biochemical Pathways

Interference with Sterol Biosynthesis Pathways in Pathogenic Organisms

A significant area of research focuses on the ability of this compound derivatives to interfere with the sterol biosynthesis pathways of pathogenic organisms like fungi and protozoa. nih.govnih.gov These organisms often have unique sterol biosynthesis pathways that are absent in their hosts, making these pathways attractive drug targets. nih.govnih.gov For instance, some pathogenic oomycetes are incapable of synthesizing their own sterols and must acquire them from their hosts. nih.gov

Inhibitors of sterol biosynthesis can disrupt the cell membrane integrity and function of these pathogens, leading to growth inhibition and cell death. nih.gov The unique side-chain structures of this compound derivatives may allow them to selectively inhibit enzymes in the pathogen's sterol biosynthesis pathway while having minimal effect on the host's enzymes.

Effects on Enzyme Activity (e.g., Sterol Methyltransferase)

One of the key enzymes in the sterol biosynthesis pathway of many fungi, protozoa, and plants is sterol methyltransferase (SMT). mdpi.comnih.gov This enzyme is responsible for adding a methyl group to the sterol side chain, a crucial step in producing the specific sterols required by these organisms. mdpi.com The SMT enzyme is absent in vertebrates, making it an excellent target for antimicrobial drugs. nih.gov

Research has shown that inhibitors of SMT can effectively block the growth of various pathogens. nih.govcore.ac.uk For example, the azasterol, 22,26-azasterol, is a known inhibitor of SMT in Leishmania amazonensis, leading to the depletion of the parasite's endogenous sterols and their replacement with non-functional sterols. nih.gov This ultimately results in cell lysis. nih.gov Given the structural similarities, it is plausible that certain this compound derivatives could also act as inhibitors of SMT, a hypothesis that warrants further investigation. The table below summarizes the effects of SMT inhibitors on pathogenic organisms.

| Organism | Inhibitor | Effect on Sterol Composition | Consequence |

| Leishmania amazonensis | 22,26-azasterol | Depletion of episterol (B45613) and 5-dehydroepisterol; accumulation of 24-desalkyl sterols | Growth arrest and cell lysis nih.gov |

| Sporothrix schenckii and Sporothrix brasiliensis | H3 (a 24-SMT inhibitor) | Complete depletion of ergosterol (B1671047) | Fungistatic activity core.ac.uk |

Immunomodulatory and Anti-Inflammatory Pathway Studies

Recent studies have highlighted the potential of marine sponge extracts, which contain compounds like this compound, to modulate the immune system and exhibit anti-inflammatory properties. researchgate.netnih.govnih.gov While research on the specific immunomodulatory effects of pure this compound is still emerging, studies on related compounds and crude extracts provide valuable insights.

Extracts from sponges of the genus Neopetrosia, known to produce this compound derivatives like contignasterol (B1217867), have been shown to inhibit the production of pro-inflammatory mediators. researchgate.netnih.gov For example, contignasterines A and B, along with contignasterol, demonstrated anti-inflammatory activity. researchgate.net The mechanism of action is thought to involve the modulation of inflammatory signaling pathways. Some marine sponge extracts have been observed to influence the production of cytokines, which are key signaling molecules in the immune response. nih.govunpad.ac.id For instance, some extracts can lead to a Th1-biased cytokine response, characterized by the production of pro-inflammatory cytokines like TNF-α and IFN-γ, potentially through the activation of the NF-κB pathway. nih.gov

The table below details some research findings on the immunomodulatory and anti-inflammatory effects of marine sponge-derived compounds.

| Compound/Extract | Source | Observed Effect | Potential Pathway |

| Contignasterines A and B, Contignasterol | Neopetrosia cf. rava | Inhibition of pro-inflammatory mediators researchgate.net | Not yet fully elucidated nih.gov |

| Haliclona (Soestella) sp. crude extract | Marine Sponge | Immunosuppression and Th1-skewed cytokine response nih.gov | Modulation of the NF-κB pathway nih.gov |

| Cliona celata extracts and fractions | Marine Sponge | High anti-inflammatory capacity nih.gov | Not specified |

| Melophlus sp. and Callyspongia sp. ethanolic extracts | Marine Sponges | Decrease in plasma IL-1β levels unpad.ac.id | Not specified |

Inhibition of Pro-Inflammatory Mediator Production

This compound and its derivatives have demonstrated notable anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators. Research has shown that these compounds can effectively suppress the release of substances that contribute to the inflammatory response.

One significant mechanism is the inhibition of nitric oxide (NO) production. nih.gov In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a model for inducing an inflammatory response, this compound derivatives have been shown to decrease nitrite (B80452) accumulation in a concentration-dependent manner. nih.gov This indicates a direct inhibitory effect on NO synthesis. nih.gov For instance, contignasterol, a this compound-type steroid, and its derivatives, contignasterines A and B, isolated from the sponge Neopetrosia cf. rava, have all been found to inhibit the production of pro-inflammatory mediators. nih.govresearchgate.net None of these compounds, when administered alone, induced an increase in NO production, confirming their lack of inherent pro-inflammatory properties. nih.gov

The anti-inflammatory action of these compounds is not limited to NO. An uncontrolled inflammatory response can lead to significant tissue damage, and the ability of these molecules to inhibit multiple mediators is crucial. nih.gov For example, some studies suggest that this compound derivatives may also interfere with the synthesis of prostaglandins, another critical group of pro-inflammatory molecules. nih.govnih.gov While direct inhibition of prostaglandin (B15479496) synthesis by this compound is an area of ongoing research, the broader anti-inflammatory profile of these compounds suggests a multi-target approach. nih.gov

Furthermore, the inhibitory response of contignasterol on channels operated by ligands like capsaicin (B1668287) and anandamide (B1667382) suggests it is a multitarget molecule. nih.gov This could mean it may block the channels, compete with the ligands, or allosterically modulate their binding. nih.gov

Antihistaminic Bioactivity at a Molecular Level

The antihistaminic properties of this compound derivatives, particularly contignasterol, have been a subject of interest, with research pointing towards interactions at the molecular level. Histamine (B1213489) exerts its effects by binding to four types of G-protein coupled receptors: H1, H2, H3, and H4. britannica.comdrugbank.com Antihistamines function by preventing histamine from binding to these receptors. britannica.com

Contignasterol, initially identified as a promising candidate for an anti-asthma drug, exhibits significant antihistaminic bioactivity. nih.gov While the precise mechanism was not fully elucidated in early studies, the activity is believed to stem from the inhibition of histamine receptors. nih.govreviewofcontactlenses.com The potency of an antihistamine is related to its binding affinity for these receptors; drugs with higher affinity require lower concentrations to achieve the same level of inhibition. reviewofcontactlenses.com

Histamine release is a key event in allergic reactions, triggered by allergens binding to IgE antibodies on mast cells. reviewofcontactlenses.com This leads to the release of various mediators, including histamine and leukotrienes, which amplify the allergic response. reviewofcontactlenses.com The H4 receptor, in particular, plays a crucial role in the function of mast cells and other immune cells, and its stimulation can exacerbate allergy and inflammation. reviewofcontactlenses.comnih.gov It is plausible that this compound derivatives could interfere with this cascade by acting as antagonists at histamine receptors, although more direct binding studies are needed to confirm this.

Antifungal and Antimicrobial Mechanisms

Certain this compound derivatives have exhibited antifungal and antimicrobial properties, with investigations pointing towards mechanisms that disrupt fungal cell integrity and metabolism.

Interactions with Fungal Cell Membranes or Metabolism (e.g., Aspergillus fumigatus)

The primary target for many antifungal agents is the fungal cell membrane, which differs from mammalian cells in its sterol composition. drfungus.org The main sterol in most pathogenic fungi is ergosterol, as opposed to cholesterol in mammals. davidmoore.org.uk This difference is a key target for antifungal drugs like polyenes and azoles. drfungus.orgdavidmoore.org.uk

This compound derivatives may exert their antifungal effects by interacting with and disrupting the fungal cell membrane. lichtplant.nl This can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. drfungus.org Another potential mechanism is the inhibition of enzymes crucial for fungal metabolism, such as those involved in the ergosterol biosynthesis pathway. drfungus.org

Aspergillus fumigatus, a common opportunistic fungal pathogen, is a relevant target for new antifungal agents due to increasing reports of azole resistance. gardp.orgnih.govfrontiersin.org This resistance is often linked to mutations in the cyp51A gene, which encodes an enzyme in the ergosterol synthesis pathway. frontiersin.org The development of compounds like this compound derivatives, which may have different mechanisms of action, is crucial to combat resistant strains. nih.govcdc.gov The antifungal activity of some marine-derived alkaloids has been shown to be independent of their ability to bind to ergosterol, suggesting alternative mechanisms such as disruption of the cell wall or other metabolic pathways. scielo.br

Structure-Activity Relationship (SAR) Studies on Molecular Mechanisms

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity and for designing more potent and selective drugs. nih.govmdpi.com

Correlation of Specific Structural Motifs with Mechanistic Effects

SAR studies on this compound and its derivatives have begun to reveal which parts of the molecule are crucial for their biological effects. For instance, in the anti-inflammatory contignasterines, the steroid skeleton can be a this compound or stigmastane (B1239390), depending on the configuration at C-24. nih.govacs.org The side chain, featuring a unique tetrahydropyran (B127337) ring, and the presence of a 2-aminoimidazole group are key features. nih.gov

The presence of a phosphate (B84403) group at C-7 in contignasterine A is an unusual feature that may influence its conformation and activity. nih.gov Modifications to different parts of the molecule, such as the cyclopentenedione (B8730137) ring, the enolic methoxy (B1213986) functionality, and the side chain styryl moiety in other antifungal compounds, have been shown to systematically alter their effectiveness. nih.govnih.gov For example, in a series of nicotinamide (B372718) derivatives, the positions of amino and isopropyl groups were found to be critical for their antifungal activity. mdpi.com Similarly, for flavones, the presence of hydroxyl groups at specific positions and a double bond between C2-C3 were shown to promote anti-inflammatory activity. nih.gov

Stereochemical Influence on Biological Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a vital role in determining the biological activity of compounds. numberanalytics.comsolubilityofthings.com Many biological processes are stereospecific, meaning that only one stereoisomer of a chiral molecule will have the desired therapeutic effect, while the other may be inactive or even harmful. numberanalytics.comnih.gov

In the context of this compound derivatives, the stereochemistry at various chiral centers, such as C-24, is likely to have a significant impact on their biological interactions. researchgate.netscribd.com The specific spatial arrangement of functional groups can affect how the molecule binds to its target, such as an enzyme or a receptor. nih.govmichberk.com For example, the configuration of the C/D ring junction in contignasterol has been determined to be cis. acs.org The epimerization at C-24² in contignasterol, leading to a mixture of epimers, could also influence its biological activity profile. acs.org

The importance of stereochemistry is well-documented for other natural products, where only specific isomers display significant potency, often due to stereoselective uptake or interaction with the target. nih.gov Therefore, a thorough understanding of the stereochemistry of this compound derivatives is crucial for the development of effective therapeutic agents. michberk.com

Advanced Methodologies and Biotechnological Applications in Poriferastane Research

Metabolic Flux Analysis in Producing Organisms